molecular formula C13H8BrF3 B1314862 2-Bromo-4'-(trifluoromethyl)biphenyl CAS No. 255837-15-1

2-Bromo-4'-(trifluoromethyl)biphenyl

Cat. No. B1314862
M. Wt: 301.1 g/mol
InChI Key: ISNRIDMBTQIKJT-UHFFFAOYSA-N
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Description

“2-Bromo-4’-(trifluoromethyl)biphenyl” is an organic compound that belongs to the class of biphenyls . It has a molecular formula of C13H8BrF3 .


Synthesis Analysis

The synthesis of similar compounds often involves processes such as bromination, fluorination, and Friedel-Crafts alkylation . The Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is also relevant . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4’-(trifluoromethyl)biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and a trifluoromethyl group attached to the other . The molecular weight is 301.102 Da .


Chemical Reactions Analysis

The compound may be used in various chemical reactions. For instance, 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride can be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 301.102 Da and a monoisotopic mass of 299.976135 Da .

Scientific Research Applications

Syntheses and Crystal Structures

"2-Bromo-4'-(trifluoromethyl)biphenyl" and its derivatives have been extensively studied for their luminescence, crystal structures, and thermal properties. For instance, compounds based on biphenyl carbazole derivatives exhibit significant thermal stabilities, with decomposition temperatures ranging between 298 and 368°C. These compounds also display luminescent properties, with maximal peaks observed at 386 and 410 nm, respectively. The structural analyses reveal that intermolecular contacts such as Br∙∙∙C and C∙∙∙C interactions contribute to these properties, making these compounds potential candidates for material science applications (Tang et al., 2021).

Organic Synthesis and Chemical Reactions

The compound also plays a crucial role in organic synthesis, acting as a precursor or intermediate in the formation of various chemical structures. For example, its role in the synthesis of biphenyl- and terphenyl-based recyclable organic trivalent iodine reagents showcases its utility in oxidative rearrangements and other chemical transformations. These reagents offer recyclability, enhancing the sustainability of the chemical processes (Moroda & Togo, 2006).

Environmental Studies

In environmental science, derivatives of "2-Bromo-4'-(trifluoromethyl)biphenyl" have been identified as by-products of electronic waste combustion, demonstrating estrogenic activity. This underscores the importance of understanding and mitigating the potential environmental and health impacts of such compounds (Owens et al., 2007).

Material Science Applications

Furthermore, the compound's derivatives have been explored for their potential in creating advanced materials. For instance, the study of relay propagation of crowding effects indicates its significance in understanding steric interactions in chemical reactions, which could inform the design of new materials and catalysts (Schlosser et al., 2006).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

1-bromo-2-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNRIDMBTQIKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476372
Record name 2-bromo-4'-(trifluoromethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-(trifluoromethyl)biphenyl

CAS RN

255837-15-1
Record name 2-bromo-4'-(trifluoromethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An oven dried Schlenk tube was evacuated and backfilled with argon and charged with tetrakis(triphenylphosphine)palladium (289 mg, 0.25 mmol, 5.0 mol %), 2-bromoiodobenzene (0.83 mL, 6.50 mmol), 4-(trifluoromethyl)phenylboronic acid (950 mg, 5.0 mmol), and sodium carbonate (2.86 g, 27.0 mmol). The tube was evacuated and backfilled with argon. To the tube was added (degassed) dimethoxyethane (45 mL), ethanol (2 mL), and water (15 mL) through a rubber septum. The reaction mixture was heated to 85° C. with stirring for 32 hours. The reaction mixture was then diluted with 2:1 hexane/ethyl acetate (100 mL) and poured into a separatory funnel. The mixture was washed with water (80 mL), and brine (80 mL). The organic layer was dried over anhydrous sodium sulfate, decanted, and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 1.01 g (67%) of the product.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
289 mg
Type
catalyst
Reaction Step One
Yield
67%

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